molecular formula C15H15NO3S B2632035 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate CAS No. 1062311-11-8

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate

Cat. No.: B2632035
CAS No.: 1062311-11-8
M. Wt: 289.35
InChI Key: UTIIRQDRRPYABU-UHFFFAOYSA-N
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Description

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate (CAS 1062311-11-8) is an organic compound with the molecular formula C15H15NO3S and a molecular weight of 289.35 . This ester derivative incorporates both a thiophene ring and a phenylethylamino group, a structure that classifies it as a potential building block in medicinal chemistry and drug discovery. While specific biological data for this exact compound is limited in the public domain, its molecular architecture is closely related to privileged scaffolds in pharmaceutical research. Specifically, thiophene-3-carboxylate derivatives and their fused heterocyclic analogs have demonstrated significant research value as key intermediates in the synthesis of apoptosis-inducing agents . Such compounds have been investigated for their cytotoxicity against cancer cell lines, including breast cancer (MCF-7), and are studied as potential inhibitors of molecular targets like JAK2 . The mechanism of action for related active compounds often involves the induction of apoptosis and the inhibition of kinase signaling pathways, which are critical areas in oncology research . Researchers may utilize this chemical as a versatile synthon for developing novel thienopyrimidine and other fused heterocyclic compounds to explore new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11(12-5-3-2-4-6-12)16-14(17)9-19-15(18)13-7-8-20-10-13/h2-8,10-11H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIIRQDRRPYABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of thiophene-3-carboxylic acid with 2-oxo-2-((1-phenylethyl)amino)ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Core Structure Key Functional Groups Pharmacological Target Affinity/Potency
2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate Thiophene-3-carboxylate Ester, oxoethylamino, phenylethyl Not reported Not studied
JNJ-63533054 () Benzamide Amide, oxoethylamino, phenylethyl GPR139 agonist Low nM affinity/potency
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d, ) Benzo[b]thiophene Ester, amino group on thiophene ring Not reported N/A
Thiophene fentanyl hydrochloride () Thiophene Piperidine, amide, phenylalkyl Opioid receptor High (assumed)

Key Observations :

  • Thiophene vs. Thiophene’s sulfur atom may enhance π-stacking or hydrogen bonding compared to benzene .
  • Ester vs. Amide Linkage : The ester group in the target compound is more hydrolytically labile than the amide in JNJ-63533054, suggesting differences in metabolic stability and bioavailability .

Pharmacological and Functional Comparisons

GPR139 Agonists (JNJ-63533054, )

JNJ-63533054, a benzamide analog, exhibits nanomolar affinity for GPR139, a receptor conserved across species and implicated in neuroendocrine regulation. The phenylethylamino group in both JNJ-63533054 and the target compound may contribute to receptor binding, though the thiophene core’s larger atomic radius could sterically hinder interactions .

Thiophene-Based Opioids ()

Thiophene fentanyl hydrochloride, a potent opioid, highlights the versatility of thiophene in medicinal chemistry. However, the target compound lacks the piperidine and amide motifs critical for opioid receptor binding, suggesting divergent therapeutic applications .

Biological Activity

2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structural features confer distinct biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

Structural Formula

The chemical structure of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate can be represented as follows:

C15H17NO3S\text{C}_{15}\text{H}_{17}\text{N}\text{O}_{3}\text{S}

IUPAC Name

The IUPAC name for this compound is 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate .

Molecular Structure

PropertyValue
Molecular Weight295.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit cyclooxygenase enzymes, which are involved in the inflammatory process, thus exhibiting anti-inflammatory properties. Additionally, it has been shown to disrupt microbial cell membranes, leading to antimicrobial effects.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action. The minimum inhibitory concentration (MIC) values indicate that it can be effective at low concentrations, which is desirable for therapeutic applications.

Anti-inflammatory and Analgesic Properties

In vitro studies have suggested that 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity was evaluated using cell lines stimulated with lipopolysaccharides (LPS), where the compound significantly reduced cytokine levels compared to controls.

Case Studies

A notable case study involved the use of this compound in a model of arthritis, where it was administered to mice with induced inflammation. The results showed a marked reduction in swelling and pain behaviors, indicating its potential as a therapeutic agent for inflammatory diseases.

Synthesis and Characterization

The synthesis of 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-3-carboxylic acid with specific amines under controlled conditions to yield the desired product.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced pro-inflammatory cytokines in vitro
AnalgesicDecreased pain responses in animal modelsCase Study

Q & A

Q. What are the recommended synthetic routes for 2-Oxo-2-((1-phenylethyl)amino)ethyl thiophene-3-carboxylate?

The synthesis typically involves coupling reactions between thiophene-3-carboxylate derivatives and amino-containing intermediates. For example:

  • Step 1 : React a thiophene-3-carboxylate precursor (e.g., ethyl thiophene-3-carboxylate) with a glyoxylic acid derivative under nitrogen protection to form the oxo-ethyl backbone.
  • Step 2 : Introduce the (1-phenylethyl)amino group via nucleophilic substitution or amidation. Evidence from analogous compounds (e.g., compound 2 in ) suggests using anhydrides (e.g., succinic anhydride) in dry dichloromethane under reflux, followed by purification via reverse-phase HPLC (67% yield reported for similar steps) .
  • Key considerations : Monitor reaction progress using TLC or LC-MS, and optimize molar ratios (e.g., 1.2 equivalents of anhydride) to minimize byproducts.

Q. How is structural characterization of this compound performed?

  • Spectroscopic methods :
    • 1H/13C NMR : Identify proton environments (e.g., aromatic protons in thiophene at δ 6.8–7.5 ppm, carbonyl signals at δ 165–175 ppm) and carbon assignments (e.g., ester carbonyl at ~170 ppm) .
    • IR spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
  • Mass spectrometry : Use HRMS to verify molecular weight (e.g., 316.78 g/mol for the related compound in ) .

Q. What are the safety and handling protocols for this compound?

  • Hazard identification : Potential skin/eye irritation and respiratory toxicity (similar to compounds in and ).
  • Precautions :
    • Use PPE (gloves, goggles, respirator) in fume hoods.
    • Store in airtight containers at room temperature, away from incompatible reagents (e.g., strong oxidizers) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to hGPR139?

  • Docking studies : Use software like AutoDock Vina to model interactions between the compound’s thiophene-3-carboxylate group and hGPR139’s active site. highlights its role as an hGPR139 agonist, suggesting key residues (e.g., polar interactions with Ser 153 or hydrophobic contacts with Phe 198) .
  • MD simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) to validate binding modes.

Q. How should researchers address discrepancies in reported bioactivity data?

  • Case example : If in vitro assays show variable IC50 values (e.g., due to solvent effects):
    • Solubility optimization : Use DMSO stock solutions (≤20 mg/mL, per ) and dilute in assay buffers to avoid precipitation .
    • Assay validation : Include positive controls (e.g., known hGPR139 agonists) and replicate experiments across multiple cell lines to confirm target specificity.
  • Data normalization : Adjust for batch-to-batch variability in compound purity (HPLC ≥98% recommended) .

Q. What reaction conditions optimize yield during scale-up synthesis?

  • Parameter optimization :
    • Temperature : Reflux in CH2Cl2 (40–50°C) improves reaction kinetics without decomposition (as in ) .
    • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate amidation.
  • Purification : Replace column chromatography with preparative HPLC (gradient: 30% → 100% methanol/water) for higher recovery (67% yield achieved in ) .

Q. What analytical techniques resolve stereochemical ambiguities in the (1-phenylethyl)amino moiety?

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) to separate enantiomers.
  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve the structure using SHELXL (as in ). Refinement protocols should include anisotropic displacement parameters for non-H atoms .

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